(E)-tert-Butyl (furan-2-ylmethylene)carbamate
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Overview
Description
(E)-tert-Butyl (furan-2-ylmethylene)carbamate is an organic compound characterized by the presence of a furan ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl (furan-2-ylmethylene)carbamate typically involves the reaction of furan-2-carbaldehyde with tert-butyl carbamate in the presence of a base. A common synthetic route is as follows:
Starting Materials: Furan-2-carbaldehyde and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Catalysts: A base such as triethylamine or potassium carbonate is often used to facilitate the reaction.
Procedure: The furan-2-carbaldehyde is added to a solution of tert-butyl carbamate and the base in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is typically purified by column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl (furan-2-ylmethylene)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(E)-tert-Butyl (furan-2-ylmethylene)carbamate has several applications in scientific research:
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Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
tert-butyl (NE)-N-(furan-2-ylmethylidene)carbamate |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(12)11-7-8-5-4-6-13-8/h4-7H,1-3H3/b11-7+ |
InChI Key |
JWINSALVKKPBML-YRNVUSSQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C/C1=CC=CO1 |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=CO1 |
Origin of Product |
United States |
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